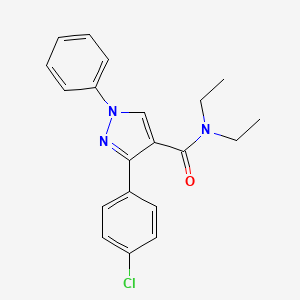
3-(4-chlorophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would involve identifying the compound’s chemical structure, functional groups, and possibly its role or use in a specific context (e.g., as a pharmaceutical drug, a chemical reagent, etc.).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This could involve techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods to determine the 3D structure of the molecule.Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, and other physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The research on pyrazole derivatives, such as 3-(4-chlorophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide, often focuses on their synthesis and the exploration of their chemical properties. For example, Ochi and Miyasaka (1983) have contributed to the field by synthesizing 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo [4,3-d] pyrimidin-7-ones, which shares a structural motif with the compound of interest, demonstrating the synthetic routes and chemical reactivity of such compounds (H. Ochi & T. Miyasaka, 1983).
Antimicrobial Applications
The antimicrobial potential of pyrazole derivatives has been a significant area of research. B'Bhatt and Sharma (2017) synthesized a series of novel compounds containing the pyrazole nucleus, demonstrating their in vitro antibacterial and antifungal activities. This research highlights the potential of pyrazole derivatives in developing new antimicrobial agents (H. B'Bhatt & S. Sharma, 2017).
Computational and Structure-Activity Relationship Studies
Computational design and structure-activity relationship (SAR) studies provide insights into the biological activities of pyrazole derivatives. Singh et al. (2009) reported on the rational design and synthesis of pyrazole derivatives, including computational SAR studies, to optimize their biological activities, such as inhibition of protein kinases. This approach enhances the understanding of the interactions between pyrazole derivatives and biological targets, potentially leading to the development of therapeutic agents (Y. Singh, A. Tomar, R. Das, & R. Singh, 2009).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and safety precautions that need to be taken while handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas of research that could be pursued based on its properties, and how it could be modified to enhance its properties or reduce its side effects.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N,N-diethyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c1-3-23(4-2)20(25)18-14-24(17-8-6-5-7-9-17)22-19(18)15-10-12-16(21)13-11-15/h5-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIWUNFXRUGDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)
![(Z)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2572524.png)
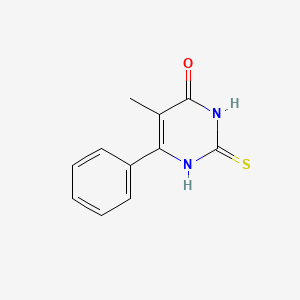
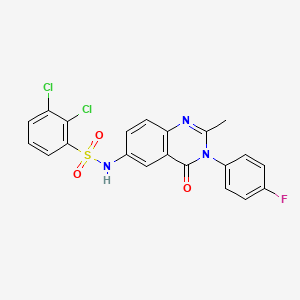
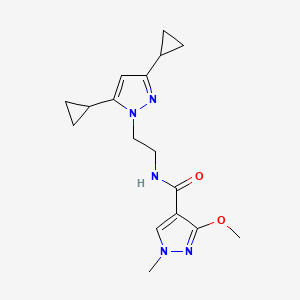
![8-(4-ethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2572534.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enenitrile](/img/structure/B2572536.png)
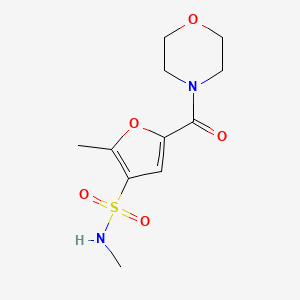
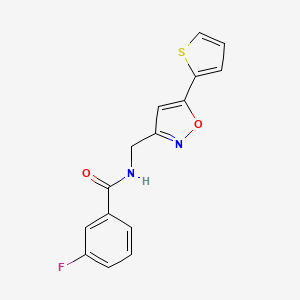
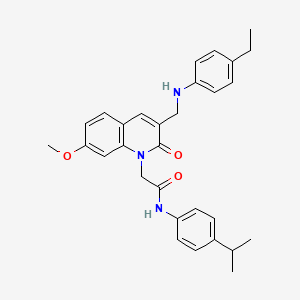
![(2S)-6-tert-butoxycarbonyl-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B2572542.png)
![2-chloro-N-[1-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2572543.png)
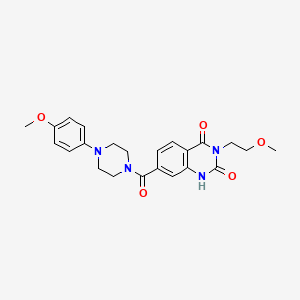
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2572546.png)